molecular formula C10H9N4NaO6 B3116141 Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate CAS No. 214211-69-5

Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate

Cat. No.: B3116141
CAS No.: 214211-69-5
M. Wt: 304.19 g/mol
InChI Key: SQPYRFCJPGCTJY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is known for its unique structure, which includes nitroso groups and a carboxymethyl group, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate involves several steps. . These reagents facilitate the formation of the nitroso groups and the carboxymethyl group, which are essential for the compound’s structure.

Chemical Reactions Analysis

Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The nitroso groups in the compound make it highly reactive towards nucleophilic, electrophilic, and radical species . Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other complex molecules. . Industrially, it can be used in the production of various materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate involves its interaction with molecular targets through its nitroso groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved in these interactions are complex and depend on the specific application and conditions.

Comparison with Similar Compounds

Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate is unique due to its specific combination of nitroso and carboxymethyl groups. Similar compounds include other nitroso compounds, such as N-nitrosodimethylamine (NDMA) and other C-nitroso species . These compounds share some reactivity characteristics but differ in their specific structures and applications.

Properties

IUPAC Name

sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O6.Na/c15-9(16)5-13(11-19)7-1-2-8(4-3-7)14(12-20)6-10(17)18;/h1-4H,5-6H2,(H,15,16)(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPYRFCJPGCTJY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CC(=O)O)N=O)N(CC(=O)[O-])N=O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N4NaO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate
Reactant of Route 2
Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate
Reactant of Route 3
Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.